molecular formula C22H28ClN3O3 B1208931 Closiramine aceturate CAS No. 23256-09-9

Closiramine aceturate

Cat. No.: B1208931
CAS No.: 23256-09-9
M. Wt: 417.9 g/mol
InChI Key: OSAUSAZZRQEEES-UHFFFAOYSA-N
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Description

CLOSIRAMINE ACETURATE is an antihistamine drug developed by Schering in the 1970s. It has been evaluated in phase 1 clinical trials on healthy volunteers . The compound is known for its potential therapeutic applications in various fields, including medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CLOSIRAMINE ACETURATE involves the reaction of 8-chloro-11-[2-(dimethylamino)ethyl]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with N-acetylglycine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

CLOSIRAMINE ACETURATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CLOSIRAMINE ACETURATE has a wide range of scientific research applications, including:

Mechanism of Action

CLOSIRAMINE ACETURATE exerts its effects by targeting histamine receptors in the body. It acts as an antagonist to these receptors, blocking the action of histamine and thereby reducing allergic symptoms. The molecular pathways involved include the inhibition of histamine binding to its receptors, leading to decreased allergic responses .

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: Another antihistamine with similar properties.

    Diphenhydramine: Known for its antihistamine effects and use in treating allergies.

    Loratadine: A non-sedating antihistamine used for allergy relief.

Uniqueness

CLOSIRAMINE ACETURATE is unique due to its specific chemical structure and the combination of its antihistamine properties with other potential therapeutic effects. Its ability to target histamine receptors effectively makes it a valuable compound in the field of medicine .

Properties

CAS No.

23256-09-9

Molecular Formula

C22H28ClN3O3

Molecular Weight

417.9 g/mol

IUPAC Name

2-acetamidoacetic acid;2-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C18H21ClN2.C4H7NO3/c1-21(2)11-9-17-16-8-7-15(19)12-14(16)6-5-13-4-3-10-20-18(13)17;1-3(6)5-2-4(7)8/h3-4,7-8,10,12,17H,5-6,9,11H2,1-2H3;2H2,1H3,(H,5,6)(H,7,8)

InChI Key

OSAUSAZZRQEEES-UHFFFAOYSA-N

SMILES

CC(=O)NCC(=O)O.CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl

Canonical SMILES

CC(=O)NCC(=O)O.CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl

23256-09-9

Origin of Product

United States

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